
3-Bromo-4-propoxybenzoic acid
Vue d'ensemble
Description
3-Bromo-4-propoxybenzoic acid is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO3/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6H,2,5H2,1H3, (H,12,13) . This indicates the presence of a bromine atom, a propoxy group, and a carboxylic acid group in the molecule .Applications De Recherche Scientifique
Environmental and Health Impacts of Brominated Compounds
Brominated Flame Retardants and Toxicity : Brominated flame retardants, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), have been studied for their environmental persistence and potential health impacts. Research indicates that these compounds share similar toxicity profiles to their chlorinated analogs, raising concerns about their use and the resulting human and wildlife exposure. Studies highlight the need for further investigation into the health effects and exposure risks associated with brominated compounds, suggesting a potential area of research for related substances like 3-Bromo-4-propoxybenzoic acid (Birnbaum et al., 2003); (J. Mennear & C. C. Lee, 1994).
Analytical Methods in Antioxidant Activity Research
Antioxidant Activity Measurement : The evaluation of antioxidant activities is crucial in various scientific fields. A review of analytical methods for determining antioxidant activity outlines the importance and application of techniques like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays. These methods, based on the transfer of hydrogen atoms or electrons, are essential for analyzing the antioxidant capacity of complex samples, which could be relevant for studying the properties of compounds such as this compound (Munteanu & Apetrei, 2021).
Formation and Environmental Fate of Brominated Dioxins and Furans
Formation and Fate in Combustion : The formation, environmental fate, and impact of brominated dioxins and furans, particularly in relation to combustion processes and the use of brominated flame retardants, are areas of active research. These studies explore the mechanisms through which these compounds are generated, their persistence in the environment, and the potential for human exposure through various pathways. Such research underlines the complex interactions and environmental challenges posed by brominated organic compounds, offering insights that could be applicable to the study of this compound and its derivatives (Zhang et al., 2016).
Propriétés
IUPAC Name |
3-bromo-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCNUXTGAESOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429219 | |
| Record name | 3-bromo-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849509-45-1 | |
| Record name | 3-bromo-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


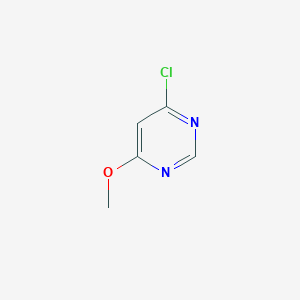
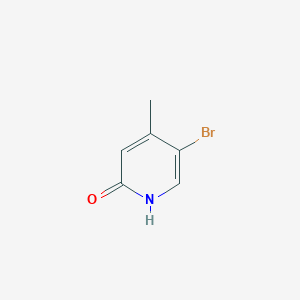
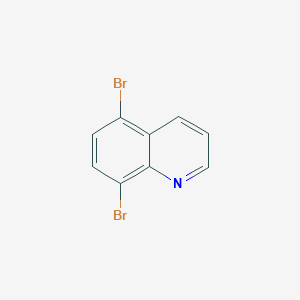
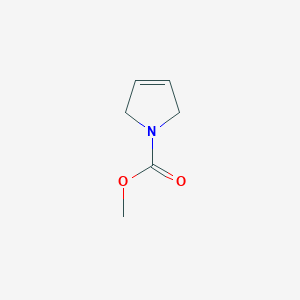
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
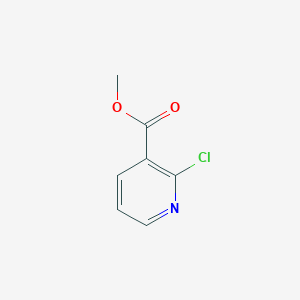

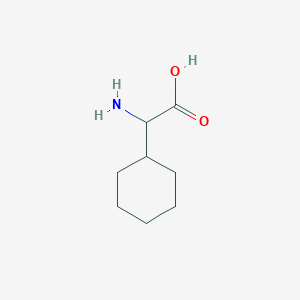
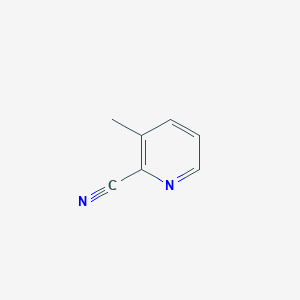

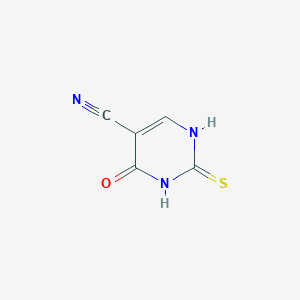
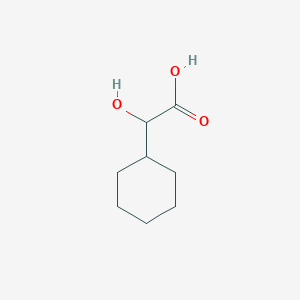
![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)